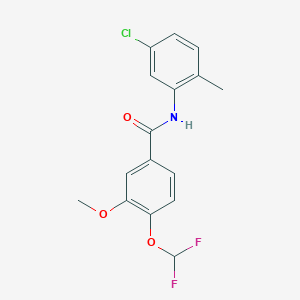
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, commonly known as ML335, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2015 by researchers at the University of Michigan and has since been the subject of several studies.
Mécanisme D'action
The exact mechanism of action of ML335 is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the enzyme PAK4, which is involved in cell migration and invasion.
Biochemical and Physiological Effects:
Studies have shown that ML335 has several biochemical and physiological effects, including inhibition of cell growth and migration, induction of apoptosis (programmed cell death), and reduction of inflammation. It has also been found to have low toxicity and good bioavailability, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ML335 is its low toxicity, which makes it suitable for use in cell and animal studies. It also has good solubility in water and other solvents, making it easy to work with in the lab. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental conditions.
Orientations Futures
There are several future directions for research on ML335. One area of interest is its potential use in cancer treatment, where it could be used in combination with other therapies to improve outcomes. Another area of interest is its potential use in the treatment of inflammatory diseases, where it could provide a new approach to managing these conditions. Further studies are needed to fully understand the mechanism of action of ML335 and to explore its potential therapeutic applications in greater detail.
Méthodes De Synthèse
The synthesis of ML335 involves several steps, starting with the reaction of 5-chloro-2-methylaniline and 4-(difluoromethoxy)-3-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product.
Applications De Recherche Scientifique
ML335 has been found to have potential therapeutic applications in several areas of research. One such area is cancer treatment, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C16H14ClF2NO3 |
|---|---|
Poids moléculaire |
341.73 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14ClF2NO3/c1-9-3-5-11(17)8-12(9)20-15(21)10-4-6-13(23-16(18)19)14(7-10)22-2/h3-8,16H,1-2H3,(H,20,21) |
Clé InChI |
AOCKCSHMVPQAFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-(difluoromethyl)-5-methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279684.png)
![4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B279685.png)


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279698.png)
![3-cyclopentyl-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279699.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)